molecular formula C16H23ClN2 B13739774 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride CAS No. 17901-78-9

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride

Cat. No.: B13739774
CAS No.: 17901-78-9
M. Wt: 278.82 g/mol
InChI Key: CNFHWXKQUGXYRP-UHFFFAOYSA-N
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Description

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is a chemical compound that belongs to the class of cyclohept(b)indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with an appropriate amine, followed by cyclization and subsequent reduction steps. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced cyclohept(b)indole derivatives.

    Substitution: Formation of N-substituted derivatives with various functional groups.

Scientific Research Applications

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8,9,10-Hexahydro-5-(3-aminopropyl)cyclohept(b)indole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropyl group allows for versatile chemical modifications and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

17901-78-9

Molecular Formula

C16H23ClN2

Molecular Weight

278.82 g/mol

IUPAC Name

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propylazanium;chloride

InChI

InChI=1S/C16H22N2.ClH/c17-11-6-12-18-15-9-3-1-2-7-13(15)14-8-4-5-10-16(14)18;/h4-5,8,10H,1-3,6-7,9,11-12,17H2;1H

InChI Key

CNFHWXKQUGXYRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC[NH3+].[Cl-]

Origin of Product

United States

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